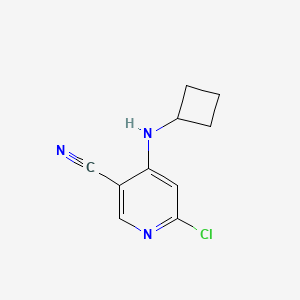
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms and an amine group attached to a pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
- 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Uniqueness
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H5Cl4N3 |
|---|---|
Molekulargewicht |
309.0 g/mol |
IUPAC-Name |
4,6-dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-4-1-2-6(12)5(3-4)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17) |
InChI-Schlüssel |
XJRQWQIZBGAZCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


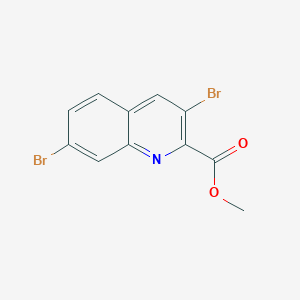
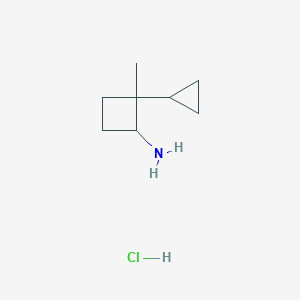
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

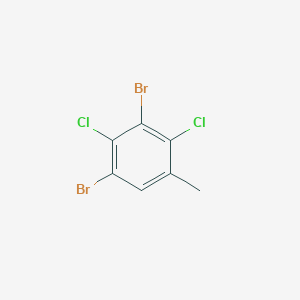
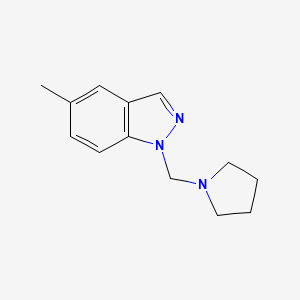

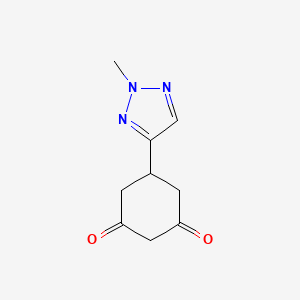

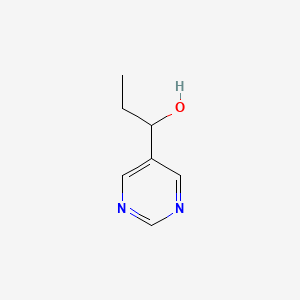
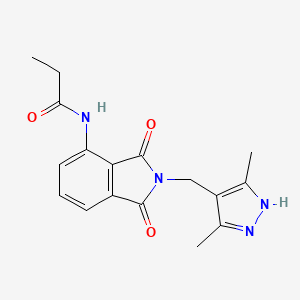
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
